Product packaging for Adenosine, N-cyclopropyl-2',3'-dideoxy-(Cat. No.:CAS No. 120503-31-3)

Adenosine, N-cyclopropyl-2',3'-dideoxy-

Cat. No.: B11848803
CAS No.: 120503-31-3
M. Wt: 275.31 g/mol
InChI Key: IZKSHNCTSLXXDD-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Purine (B94841) Nucleoside Analogues in Chemical Biology

Purine nucleoside analogues are a class of compounds that mimic the natural purines, adenine (B156593) and guanine (B1146940). nih.gov These synthetic molecules are designed to interact with the enzymes and cellular machinery that process natural purines, thereby disrupting critical cellular functions. nih.gov Their primary mechanisms of action often involve the inhibition of DNA and RNA synthesis, leading to the arrest of cell division and, in many cases, programmed cell death (apoptosis). nih.govnih.gov

The therapeutic utility of purine analogues is extensive. They are prominently used as antineoplastic agents to treat various cancers, particularly hematological malignancies like leukemias and lymphomas. nih.govresearchgate.net By interfering with the DNA replication of rapidly dividing cancer cells, these drugs can effectively halt tumor growth. nih.gov Furthermore, their ability to modulate nucleic acid synthesis makes them potent antiviral agents, forming the basis of many treatments for viral infections. researchgate.net Some purine analogues also possess immunosuppressive properties and are used in the management of autoimmune disorders and to prevent organ transplant rejection. nih.govresearchgate.net

Prominent examples of purine nucleoside analogues in clinical use include Fludarabine, Cladribine, and Pentostatin. researchgate.net The continuous development of new analogues demonstrates the enduring potential of this class of compounds in medicine. nih.gov Research focuses on creating more selective agents that can target diseased cells with greater precision while minimizing effects on healthy cells.

Classification and Defining Structural Features of Dideoxynucleoside Analogues

Dideoxynucleoside analogues are a specific category of modified nucleosides defined by a key structural alteration in their sugar component, typically a ribose or deoxyribose ring. The defining feature of a 2',3'-dideoxynucleoside is the absence of hydroxyl (-OH) groups at both the 2' and 3' positions of the sugar moiety. nih.gov In natural deoxynucleosides, the 3'-hydroxyl group is essential for forming the phosphodiester bond that links sequential nucleotides together, enabling the elongation of a DNA strand.

The absence of this 3'-OH group is the basis for their primary mechanism of action: chain termination . nih.gov When a dideoxynucleoside, in its active triphosphate form, is incorporated into a growing DNA chain by a polymerase enzyme, no further nucleotides can be added. nih.govnih.gov This inability to form the next phosphodiester linkage effectively terminates the DNA synthesis process.

This mechanism has been famously exploited in the Sanger method of DNA sequencing. nih.gov In a therapeutic context, dideoxynucleosides are particularly effective as antiviral drugs, especially against retroviruses like the human immunodeficiency virus (HIV). Viral reverse transcriptase enzymes often readily incorporate these analogues into the growing viral DNA, leading to premature termination and inhibition of viral replication. Examples of dideoxynucleoside analogues used in antiretroviral therapy include Didanosine (ddI) and Zalcitabine (ddC).

Analogue Type Key Structural Feature Primary Mechanism Example
Natural Deoxynucleoside Contains a 3'-hydroxyl (-OH) groupAllows DNA chain elongationDeoxyadenosine (B7792050)
Dideoxynucleoside Lacks a 3'-hydroxyl (-OH) groupCauses DNA chain terminationDidanosine (ddI)

Rationale for N-Substitution and Cyclopropyl (B3062369) Moiety Incorporation in Adenosine (B11128) Analog Design

Chemical modifications to the adenosine scaffold, beyond the sugar ring, are a common strategy to refine the biological activity, selectivity, and metabolic stability of the resulting analogues.

N-Substitution: The N6 position of the adenine base is a frequent target for modification. Attaching different chemical groups to this exocyclic amine can significantly alter the compound's affinity and efficacy for specific biological targets, such as adenosine receptors (ARs). nih.gov The size, shape, and chemical nature of the N6-substituent can fine-tune the analogue to act as a potent agonist or antagonist at different AR subtypes (A1, A2A, A2B, A3). For instance, small N6-alkyl groups can confer selectivity for human A3ARs. nih.gov This targeted modification is crucial for developing drugs for cardiovascular, inflammatory, and neurological conditions where adenosine signaling plays a key role.

Cyclopropyl Moiety Incorporation: The cyclopropyl group is a small, rigid, three-membered ring that is incorporated into drug design for several reasons. When attached to the N6-position of adenosine, the cyclopropyl group can act as a bioisostere for other small alkyl groups, but its conformational rigidity can lock the molecule into a specific orientation that enhances binding to a target enzyme or receptor. This can lead to increased potency and selectivity. In some cases, the cyclopropyl group can also function as a prodrug moiety; for example, in the anti-HIV agent Abacavir, the cyclopropylamine (B47189) group is metabolized in vivo to yield the active drug. Furthermore, N6-cyclopropyladenosine analogues have been investigated for their antitrypanosomal activity, suggesting this modification can direct the compound towards novel therapeutic applications.

The combination of these modifications aims to create analogues with optimized pharmacological profiles, enhancing their therapeutic potential while potentially reducing off-target effects.

Modification Position Rationale Potential Outcome
N-Substitution N6 of AdenineModulate receptor affinity/efficacy; Improve selectivityTargeted agonists/antagonists for adenosine receptors
Cyclopropyl Moiety N6 of AdenineEnhance binding through conformational rigidity; Act as a prodrug; Introduce novel biological activityIncreased potency and selectivity; Novel therapeutic uses (e.g., antiparasitic)

Contextualizing Adenosine, N-cyclopropyl-2',3'-dideoxy- within Contemporary Nucleoside Analog Research

The specific compound, Adenosine, N-cyclopropyl-2',3'-dideoxy-, represents a logical convergence of several established strategies in nucleoside analogue design. It combines three key structural motifs, each with a known rationale in medicinal chemistry:

Adenosine Core: Provides the fundamental purine scaffold recognized by various cellular enzymes.

2',3'-dideoxy Sugar: Imparts the well-understood mechanism of DNA chain termination, a hallmark of potent antiviral activity.

N6-cyclopropyl Group: A modification known to influence activity at adenosine receptors and confer novel biological properties, including anti-HIV and antiparasitic effects in related analogues.

While direct and extensive research literature focusing specifically on N-cyclopropyl-2',3'-dideoxyadenosine is limited, its structure can be understood through the lens of related compounds. For example, research on N6-cycloalkyl derivatives of 2',3'-dideoxy-1-deazaadenosine has demonstrated that such substitutions can lead to potent anti-HIV-1 activity. Similarly, a prodrug of a 6-cyclopropyl-substituted guanosine (B1672433) analogue (cyclo-d4G) showed selective anti-HIV activity. nih.gov

Therefore, Adenosine, N-cyclopropyl-2',3'-dideoxy- can be hypothesized as a compound designed to act as an antiviral agent, likely a reverse transcriptase inhibitor, through chain termination. The N6-cyclopropyl group may serve to enhance its potency, improve its selectivity, alter its metabolic profile, or introduce additional biological activities compared to its unsubstituted counterpart, 2',3'-dideoxyadenosine (B1670502) (Didanosine). Contemporary research continues to explore such combinations of modifications to overcome drug resistance, improve therapeutic indices, and broaden the spectrum of activity of nucleoside analogues against viral pathogens and other diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N5O2 B11848803 Adenosine, N-cyclopropyl-2',3'-dideoxy- CAS No. 120503-31-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120503-31-3

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

[(2S,5R)-5-[6-(cyclopropylamino)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C13H17N5O2/c19-5-9-3-4-10(20-9)18-7-16-11-12(17-8-1-2-8)14-6-15-13(11)18/h6-10,19H,1-5H2,(H,14,15,17)/t9-,10+/m0/s1

InChI Key

IZKSHNCTSLXXDD-VHSXEESVSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC4CC4

Canonical SMILES

C1CC1NC2=C3C(=NC=N2)N(C=N3)C4CCC(O4)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivations of N Cyclopropyl 2 ,3 Dideoxyadenosine

General Synthetic Strategies for 2',3'-Dideoxynucleosides

The synthesis of 2',3'-dideoxynucleosides (ddNs), a class of compounds characterized by the absence of hydroxyl groups at the 2' and 3' positions of the sugar moiety, has been a subject of extensive study. nih.govnih.gov These molecules are crucial as chain-terminating inhibitors of reverse transcriptases. A variety of synthetic methodologies have been developed, ranging from the modification of pre-existing nucleosides to total synthesis from achiral precursors. nih.govtandfonline.com

Common strategies reported in the literature include:

Deoxygenation Reactions : A prevalent method involves the deoxygenation of ribonucleosides. The Barton-McCombie deoxygenation, which proceeds via a xanthate intermediate, is a classic approach. nih.gov An improved and more environmentally friendly protocol uses tris(trimethylsilyl)silane (B43935) as a replacement for hazardous tin hydrides. nih.govnih.gov Other related methods include the Corey-Winter synthesis and the Garegg–Samuelsson reaction. nih.gov

Total Synthesis : Building the molecule from non-nucleoside precursors offers a versatile route to novel analogues that may be difficult to access through modification of existing nucleosides. tandfonline.com One such approach utilizes a lactone derived from D-mannitol as a key intermediate, allowing for the construction of various pyrimidine (B1678525) and purine (B94841) 2',3'-dideoxynucleosides. tandfonline.com

Enzymatic Synthesis : Enzymatic trans-glycosylation presents a mild and specific method for producing ddNs. The trans-N-deoxyribosylase from Lactobacillus helveticus, for instance, can transfer the 2',3'-dideoxyribose moiety to various purine and pyrimidine bases, which is particularly useful for synthesizing radiochemically pure compounds for metabolic studies. nih.gov

Specific Synthetic Routes to N-Cyclopropyl Adenosine (B11128) Analogues

The introduction of a cyclopropyl (B3062369) group at the N6-position of the adenine (B156593) base is a key modification. This substitution is often achieved by reacting a precursor nucleoside, which has a good leaving group at the C6 position, with cyclopropylamine (B47189).

Palladium-Catalyzed Amination Approaches for N-Substitution

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for forming C-N bonds in nucleoside chemistry. researchgate.netresearchgate.net This methodology provides an efficient route to N6-substituted purine nucleosides, including N-cyclopropyl derivatives, by coupling an amine with a 6-halopurine nucleoside. nih.govnih.gov

The reaction typically involves a palladium source, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success. Xantphos, for example, has been shown to be a generally effective ligand for the amination of both 6-bromo- and the less reactive 6-chloropurine (B14466) nucleosides. nih.gov These reactions can be performed on unprotected or protected nucleosides, with polar aprotic solvents or aqueous media being suitable for hydrophilic substrates. researchgate.netnih.gov

Catalyst SystemSubstrateAmineBaseConditionsOutcome
Pd(OAc)₂ / Xantphos6-Bromopurine 2'-deoxyribonucleosideArylaminesCs₂CO₃Toluene, 100 °CEfficient conversion
Pd(OAc)₂ / Xantphos6-Chloropurine 2'-deoxyribonucleosideArylaminesCs₂CO₃Toluene, 100 °CGood yields with higher catalyst load

Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides

Achieving high enantioselectivity is crucial when synthesizing chiral molecules. For cyclopropyl nucleosides, this often involves the asymmetric construction of the cyclopropane (B1198618) ring itself, particularly in the context of carbocyclic nucleoside analogues where the sugar is replaced by a carbocycle. acs.orgnih.govacs.org

One efficient route involves the catalytic asymmetric Michael-initiated ring-closure (MIRC) reaction of α-purine acrylates with α-bromo-carboxylic esters. acs.orgnih.govacs.org Using organocatalysts such as derivatives of quinine, a variety of chiral cyclopropyl purine nucleoside analogues can be obtained with excellent diastereoselectivities (>20:1 dr) and high enantiomeric excess (93–97% ee). acs.orgnih.govacs.org Another approach is the asymmetric intermolecular cyclopropanation of N1-vinyl pyrimidines with α-diazo esters, catalyzed by chiral ruthenium(II)-phenyloxazoline complexes, which also provides high levels of diastereo- and enantioselectivity. thieme-connect.de These methods allow for the construction of a chiral quaternary stereocenter, and the absolute configuration can be confirmed by techniques like single-crystal X-ray diffraction analysis. acs.org

Derivatization from Precursor Nucleosides and Related Compounds

A common and practical synthetic strategy involves the derivatization of readily available precursor nucleosides. For the synthesis of N-cyclopropyl-2',3'-dideoxyadenosine, a typical route starts with a related purine nucleoside that can be chemically converted to the desired product.

For example, 2'-deoxyinosine (B131508) can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to produce 6-chloro-2'-deoxypurine riboside in high yield. researchgate.net This 6-chloro intermediate is a versatile precursor that readily undergoes nucleophilic substitution at the C6 position. Subsequent reaction with cyclopropylamine, often in an alcohol solvent, displaces the chloride to form the N6-cyclopropyl derivative. nih.gov The final step would involve the deoxygenation of the remaining 2'-hydroxyl group to yield the 2',3'-dideoxy product.

Chemical Modifications and Prodrug Strategies for Targeted Delivery and Enhanced Stability

To overcome challenges such as poor cell permeability and rapid metabolism, nucleoside analogues are often chemically modified into prodrugs. beilstein-journals.orgdoaj.org A prodrug is a transiently modified version of the active compound that can be converted in vivo to the parent drug. beilstein-journals.orgdoaj.org

For dideoxynucleosides, a common prodrug strategy involves modification at the 5'-hydroxyl group. nih.gov Esterification of the 5'-OH to form phosphate (B84403) diesters or phosphonates can improve the molecule's pharmacokinetic profile. nih.gov For instance, 5'-phenyl and 5'-methyl phosphate diesters of 2',3'-didehydro-2',3'-dideoxyadenosine (D4A) have been shown to inhibit HIV-1 and HIV-2. nih.gov Evidence suggests these diesters are hydrolyzed in biological media back to the parent nucleoside or its 5'-monophosphate, effectively delivering the active compound or its first phosphorylated metabolite into the cell. nih.gov These prodrugs are typically designed to be stable in aqueous solution but susceptible to enzymatic cleavage once absorbed. nih.gov

Analytical Methodologies for Research-Grade Compound Characterization (e.g., High-Performance Liquid Chromatography)

The characterization and quality control of research-grade compounds rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of nucleoside analogues and separating them from related impurities. jocpr.comamericanpharmaceuticalreview.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used. americanpharmaceuticalreview.com A typical method for analyzing adenosine analogues would employ a C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol (B129727) or acetonitrile. jocpr.comprotocols.io Gradient elution is often used to resolve complex mixtures. americanpharmaceuticalreview.com Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the purine ring (around 260 nm). protocols.io

The identity and structure of the synthesized compound are unequivocally confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS), which provides information on the molecular weight and fragmentation pattern. mdpi.com

Analytical TechniquePurposeTypical Conditions/Observations
RP-HPLC Purity assessment and quantificationColumn: C8 or C18; Mobile Phase: Buffered aqueous/organic mixture (e.g., water/acetonitrile with a buffer); Detection: UV at ~260 nm
¹H and ¹³C NMR Structural elucidationProvides information on the chemical environment of protons and carbons, confirming the sugar, base, and cyclopropyl moieties
Mass Spectrometry Molecular weight confirmationProvides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity

Molecular Interactions and Biochemical Mechanisms of Adenosine, N Cyclopropyl 2 ,3 Dideoxy

Interactions with Adenosine (B11128) Receptors

Adenosine receptors are a family of G protein-coupled receptors (GPCRs) that are classified into four subtypes: A1, A2A, A2B, and A3. These receptors are integral to a multitude of physiological processes. The structural alterations in Adenosine, N-cyclopropyl-2',3'-dideoxy- are anticipated to modulate its binding affinity, selectivity, and functional activity at these receptor subtypes.

Receptor Subtype Selectivity and Affinity Profiling (A1, A2A, A2B, A3)

Comprehensive binding affinity data for Adenosine, N-cyclopropyl-2',3'-dideoxy- at the four adenosine receptor subtypes are not extensively available in the public domain. However, structure-activity relationship (SAR) studies of related N6-substituted adenosine analogs provide a framework for predicting its potential receptor interaction profile.

Generally, N6-substitution on the adenosine molecule is a key determinant of affinity and selectivity, particularly for the A1 and A3 receptors. For instance, small N6-cycloalkyl substituents, such as cyclopentyl in N6-cyclopentyladenosine (CPA), are known to confer high affinity and selectivity for the A1 adenosine receptor. wikipedia.orgnih.gov The addition of a 2-chloro group to CPA, forming 2-chloro-N6-cyclopentyladenosine (CCPA), further enhances A1 receptor affinity and selectivity. d-nb.infonih.gov

Conversely, studies on a range of N6-substituted adenosine derivatives have shown that N6-cycloalkyl substitutions where the cycloalkyl group has five or fewer carbons can act as full agonists at the human A3 adenosine receptor. nih.gov Given that a cyclopropyl (B3062369) group consists of three carbon atoms, it is plausible that Adenosine, N-cyclopropyl-2',3'-dideoxy- may exhibit significant affinity for the A3 receptor.

The absence of the 2' and 3'-hydroxyl groups is another critical modification. This 2',3'-dideoxy feature is known to impact the interaction with the receptor binding pocket and can influence whether the compound acts as an agonist or an antagonist.

Table 1: Predicted Adenosine Receptor Affinity Profile for Adenosine, N-cyclopropyl-2',3'-dideoxy- based on SAR of Related Compounds

Receptor SubtypePredicted AffinityRationale
A1 Potentially HighN6-cycloalkyl substitutions are known to favor high A1 affinity. wikipedia.orgnih.gov
A2A Likely LowN6-substitutions of this nature generally do not favor high A2A affinity. nih.gov
A2B Likely LowA2B receptors typically have the lowest affinity for adenosine analogs.
A3 Potentially HighN6-cycloalkyl groups with ≤5 carbons are associated with A3 receptor agonism. nih.gov

Note: This table is predictive and not based on direct experimental data for Adenosine, N-cyclopropyl-2',3'-dideoxy-.

Agonist and Antagonist Receptor Modulatory Activities

The functional activity of Adenosine, N-cyclopropyl-2',3'-dideoxy- as either an agonist or antagonist at adenosine receptor subtypes has not been definitively characterized in published research. However, inferences can be drawn from related compounds.

As mentioned, N6-cycloalkyl-substituted adenosines with small cycloalkyl rings (≤5 carbons) have been identified as full agonists at the human A3 adenosine receptor. nih.gov This suggests a potential for Adenosine, N-cyclopropyl-2',3'-dideoxy- to act as an A3 receptor agonist.

However, the 2',3'-dideoxy modification can significantly alter the functional properties of an adenosine analog. For example, while N6-cyclohexyladenosine is a potent A1 receptor agonist, its 2',3'-dideoxy counterpart, 2',3'-dideoxy-N6-cyclohexyladenosine, acts as an antagonist at A1 receptors. This indicates that the ribose hydroxyl groups are crucial for agonist activity at certain adenosine receptor subtypes. Therefore, it is possible that despite the N6-cyclopropyl substitution, the 2',3'-dideoxy feature of the molecule could confer antagonist properties at one or more of the receptor subtypes.

Without direct experimental evidence from functional assays, such as cAMP modulation or receptor internalization studies, the precise agonist or antagonist profile of Adenosine, N-cyclopropyl-2',3'-dideoxy- remains speculative.

G-Protein Coupling and Downstream Signaling Pathways Modulation

The specific effects of Adenosine, N-cyclopropyl-2',3'-dideoxy- on G-protein coupling and downstream signaling pathways have not been reported. The engagement of specific G-proteins is a direct consequence of the receptor subtype activated and the agonist/antagonist nature of the ligand.

In general, A1 and A3 adenosine receptors couple to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors typically couple to stimulatory G-proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in cAMP levels.

Should Adenosine, N-cyclopropyl-2',3'-dideoxy- be confirmed as an A1 or A3 receptor agonist, it would be expected to decrease intracellular cAMP concentrations. If it were to act as an antagonist at these receptors, it would block the cAMP-lowering effects of endogenous adenosine. Conversely, if it were to display agonist activity at A2A or A2B receptors, an increase in cAMP would be anticipated.

Interaction with Nucleotide Metabolism Enzymes

As a nucleoside analog, Adenosine, N-cyclopropyl-2',3'-dideoxy- has the potential to interact with various enzymes involved in nucleotide metabolism. This includes enzymes of the deoxynucleoside salvage pathways and those involved in de novo nucleotide synthesis.

Deoxynucleoside Salvage Pathways and Phosphorylation by Kinases

For nucleoside analogs to exert many of their biological effects, particularly in antiviral or anticancer contexts, they must be transported into the cell and subsequently phosphorylated to their mono-, di-, and triphosphate forms. This phosphorylation is carried out by cellular nucleoside and nucleotide kinases.

There is no specific data on the cellular uptake and phosphorylation of Adenosine, N-cyclopropyl-2',3'-dideoxy-. However, it is known that 2',3'-dideoxynucleosides can be substrates for cellular kinases. Deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway that can phosphorylate various deoxynucleosides and their analogs. It has been shown to phosphorylate 2',3'-dideoxynucleosides, although often less efficiently than their 2'-deoxynucleoside counterparts.

The N6-cyclopropyl modification may also influence the interaction with kinases. The efficiency of phosphorylation is a critical determinant of the intracellular concentration of the active triphosphate metabolite and, consequently, the biological activity of the compound.

Inhibition of Key Nucleotide Synthesis Enzymes (e.g., Ribonucleotide Reductase, Inosine (B1671953) Monophosphate Dehydrogenase)

There is currently no published evidence to suggest that Adenosine, N-cyclopropyl-2',3'-dideoxy- is an inhibitor of key enzymes in nucleotide synthesis such as ribonucleotide reductase (RNR) or inosine monophosphate dehydrogenase (IMPDH).

Ribonucleotide reductase is responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.govnih.govmdpi.com Many nucleoside analogs exert their cytotoxic effects through inhibition of RNR after being converted to their di- or triphosphate forms.

Inosine monophosphate dehydrogenase is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govnih.gov Inhibition of IMPDH can lead to depletion of guanine nucleotide pools, which can have cytostatic or cytotoxic effects.

While it is conceivable that the triphosphate form of Adenosine, N-cyclopropyl-2',3'-dideoxy- could interact with polymerases or other enzymes that utilize nucleotide triphosphates, its potential as a direct inhibitor of RNR or IMPDH has not been investigated.

Susceptibility to Enzymatic Degradation (e.g., Adenosine Deaminase, Purine (B94841) Nucleoside Phosphorylase)

Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. For many adenosine analogues, this represents a primary catabolic pathway that inactivates the compound. The N-cyclopropyl substitution at the 6-amino position of the purine ring in Adenosine, N-cyclopropyl-2',3'-dideoxy- is expected to confer resistance to deamination by ADA. Studies on related N-substituted adenosine analogues have shown that modifications at this position can hinder or prevent ADA activity. For instance, the antiviral activity of a related prodrug, 6-cyclopropyl-substituted 2',3'-didehydro-2',3'-dideoxyguanosine, was found to be dependent on its metabolism, and the activity was reduced in the presence of an adenosine/adenylate deaminase inhibitor. nih.gov This suggests that deamination can be a crucial step in the metabolic pathway of certain related analogues. nih.gov However, direct studies on the susceptibility of N-cyclopropyl-2',3'-dideoxyadenosine to ADA are not extensively documented.

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. wikipedia.org The enzyme's physiological substrates are typically inosine and guanosine (B1672433) and their deoxy- forms. nih.gov The efficiency of a nucleoside analogue as a substrate or inhibitor for PNP can impact its mechanism of action and potential for drug-drug interactions. nih.gov Some modified nucleosides can be cleaved by PNP, which can be a step in either activation or degradation, while others may act as inhibitors of the enzyme. mdpi.comnih.gov For example, PNP is known to be involved in the clearance of 2',3'-dideoxyinosine (ddI), a related dideoxynucleoside. nih.gov The interaction of Adenosine, N-cyclopropyl-2',3'-dideoxy- with PNP has not been specifically detailed in available research, but its structural similarity to other purine nucleosides suggests it could be a substrate or inhibitor for this enzyme.

EnzymeInteraction with Related Nucleoside AnaloguesPotential Implication for Adenosine, N-cyclopropyl-2',3'-dideoxy-
Adenosine Deaminase (ADA)N6-substitutions can confer resistance. However, deamination can be a necessary metabolic step for some related prodrugs. nih.govThe N6-cyclopropyl group may provide resistance to deamination, potentially increasing intracellular stability compared to unsubstituted analogues.
Purine Nucleoside Phosphorylase (PNP)Cleaves the glycosidic bond of various purine nucleosides, including 2',3'-dideoxyinosine. nih.gov Can be inhibited by some acyclic nucleotide analogues. nih.govCould be a substrate for PNP, leading to cleavage of the cyclopropyl-adenine base from the dideoxyribose sugar, or it could potentially inhibit PNP activity.
Table 1. Summary of Potential Enzymatic Interactions.

Molecular Mechanisms of Action as a Dideoxynucleoside Analogue

As a member of the dideoxynucleoside analogue class, the primary mechanism of action of Adenosine, N-cyclopropyl-2',3'-dideoxy- involves the disruption of nucleic acid synthesis. This process is initiated by the intracellular conversion of the nucleoside into its active triphosphate form.

Incorporation into Nucleic Acids and Obligate Chain Termination Events

The biological activity of Adenosine, N-cyclopropyl-2',3'-dideoxy- is dependent on its intracellular phosphorylation to the corresponding 5'-triphosphate derivative, N-cyclopropyl-2',3'-dideoxyadenosine triphosphate. This conversion is catalyzed by host cell kinases. Once formed, this triphosphate analogue can act as a substrate for various DNA polymerases, including viral reverse transcriptases. nih.gov

The core of its mechanism lies in its structure: the dideoxyribose sugar lacks a hydroxyl group at the 3' position. nih.gov During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). Because N-cyclopropyl-2',3'-dideoxyadenosine triphosphate does not have this 3'-hydroxyl group, its incorporation into a nascent DNA strand prevents the addition of the next nucleotide. nih.govnih.gov This event leads to the immediate and irreversible cessation of DNA chain elongation, a process known as obligate chain termination. nih.govmdpi.com This mechanism is the hallmark of 2',3'-dideoxynucleoside analogues and is the basis for their use as antiviral agents, as they can terminate the replication of viral genomes. mdpi.comnih.gov Studies on the parent compound, 2',3'-dideoxyadenosine (B1670502) triphosphate, have demonstrated its enzymatic incorporation into DNA, leading to the arrest of synthesis. nih.gov

Interference with DNA and RNA Polymerase Function

Beyond acting as a chain terminator upon incorporation, the triphosphate form of Adenosine, N-cyclopropyl-2',3'-dideoxy- can also function as a competitive inhibitor of DNA polymerases. It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the enzyme. nih.govnih.gov The binding affinity of the analogue to the polymerase relative to the natural substrate determines the extent of this competitive inhibition. nih.gov This mechanism is particularly relevant for viral reverse transcriptases, which often exhibit a higher affinity for dideoxynucleoside analogues than for the corresponding natural dNTPs, contributing to their selective antiviral activity. nih.gov

While the primary targets are DNA polymerases, some nucleoside analogues can also affect the function of RNA polymerases. nih.gov Research on related 3'-deoxyribonucleoside triphosphates has shown that they can be potent inhibitors of eukaryotic DNA primase, an enzyme that synthesizes short RNA primers required for initiating DNA replication. nih.gov However, in the same study, these analogues did not significantly inhibit replicative DNA polymerases alpha, delta, or epsilon. nih.gov The effect of N-cyclopropyl-2',3'-dideoxyadenosine on RNA polymerase function has not been specifically characterized. RNA polymerases synthesize RNA from a DNA template and are fundamental to gene expression. nih.govwikipedia.org Interference with their function could lead to broader cellular effects.

EnzymeMechanism of Interference by Dideoxynucleoside AnaloguesReference Compound
Viral Reverse TranscriptaseCompetitive inhibition and chain termination upon incorporation. nih.gov2',3'-dideoxythymidine 5'-triphosphate nih.gov
E. coli DNA PolymeraseCompetitive inhibition and chain termination. nih.gov2',3'-dideoxyadenosine triphosphate nih.gov
Eukaryotic DNA PrimaseStrong competitive inhibition. nih.gov3'-deoxyadenosine triphosphate nih.gov
Eukaryotic DNA Polymerases (α, δ, ε)No significant inhibition observed. nih.gov3'-deoxyadenosine triphosphate nih.gov
Table 2. Interaction of Dideoxynucleoside Analogues with Various Polymerases.

Elucidation of Cell Cycle Modulation and Apoptosis Induction Pathways

The disruption of DNA synthesis by the incorporation of Adenosine, N-cyclopropyl-2',3'-dideoxy- can trigger cellular stress responses, leading to perturbations in the cell cycle and the induction of programmed cell death, or apoptosis.

Cell Cycle Modulation: The integrity of DNA synthesis is monitored by complex cell cycle checkpoint mechanisms. When DNA replication is stalled due to chain termination, cells often arrest their progression through the cell cycle. nih.govnih.gov Studies on related adenosine analogues have shown that they can cause cells to accumulate at the G1/S border or within the S phase. nih.govscispace.com This arrest prevents cells with damaged or incompletely replicated DNA from proceeding into mitosis, providing an opportunity for repair. However, if the damage is irreparable, this prolonged cell cycle arrest can serve as a prelude to apoptosis. nih.govnih.gov

Apoptosis Induction: Apoptosis is a regulated cellular suicide program essential for removing damaged or unwanted cells. Numerous antimetabolites, including deoxyadenosine analogues, induce apoptosis in susceptible cells. nih.govnih.gov The accumulation of the triphosphate metabolite can trigger apoptotic pathways. For example, studies with 2-chloro-2'-deoxyadenosine (2CdA) have shown that its triphosphate form (2CdATP), similar to dATP, can cooperate with cytochrome c and Apoptotic Protease-Activating Factor 1 (Apaf-1) to activate caspase-3 in cell-free systems. nih.govnih.gov The activation of this executioner caspase initiates a proteolytic cascade that dismantles the cell, leading to characteristic morphological and biochemical changes of apoptosis. nih.gov This mechanism, which links the metabolic activation of the nucleoside analogue directly to the core apoptotic machinery, provides a powerful explanation for its cytotoxic effects, even in non-dividing cells. nih.gov

Cellular and Subcellular Pharmacodynamics of Adenosine, N Cyclopropyl 2 ,3 Dideoxy

Mechanisms of Cellular Uptake via Nucleoside Transporters

The passage of nucleoside analogues like Adenosine (B11128), N-cyclopropyl-2',3'-dideoxy- across cellular membranes is typically mediated by specialized membrane proteins known as nucleoside transporters (NTs). The two primary families of NTs are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). These transporters differ in their energy dependence and substrate specificity.

However, specific studies delineating the affinity of Adenosine, N-cyclopropyl-2',3'-dideoxy- for various ENT and CNT subtypes have not been identified. The structural modifications, namely the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the addition of a cyclopropyl (B3062369) group at the N6 position of the adenine (B156593) base, would likely influence its recognition and translocation by these transporters compared to endogenous nucleosides or other dideoxyadenosine analogues. Further research is required to characterize its transport kinetics and identify the primary transporters responsible for its cellular influx and efflux.

Intracellular Metabolism and Conversion to Bioactive Nucleotide Triphosphate Metabolites

For many nucleoside analogues to exert their pharmacological effects, they must undergo intracellular phosphorylation to their corresponding 5'-monophosphate, -diphosphate, and ultimately -triphosphate forms. This bioactivation is a critical step, as the triphosphate metabolite is often the active moiety that interacts with intracellular targets, such as viral reverse transcriptases or cellular DNA polymerases.

In the case of the related compound, 2',3'-dideoxyadenosine (B1670502) (ddA), studies have shown that it can be rapidly deaminated in vivo to 2',3'-dideoxyinosine (ddI), which is then phosphorylated. nih.gov Furthermore, the β-L-enantiomer of ddA has been observed to be a poor substrate for phosphorylation, leading to limited formation of its active triphosphate form. nih.gov The metabolic fate of Adenosine, N-cyclopropyl-2',3'-dideoxy- remains uncharacterized. The N-cyclopropyl substitution may protect the molecule from deamination by adenosine deaminase. However, the efficiency of its phosphorylation by cellular kinases such as deoxycytidine kinase (dCK) or other relevant enzymes is unknown. Determining the extent to which this compound is converted to N-cyclopropyl-2',3'-dideoxyadenosine triphosphate is essential to understanding its potential mechanism of action and pharmacological activity.

Modulation of Intracellular Signaling Cascades, with Emphasis on Cyclic AMP Pathway Activity

Adenosine is a critical signaling molecule that exerts its effects by activating G protein-coupled adenosine receptors (A1, A2A, A2B, A3), which in turn modulate the activity of adenylyl cyclase and intracellular levels of the second messenger cyclic AMP (cAMP). The structural similarity of Adenosine, N-cyclopropyl-2',3'-dideoxy- to adenosine suggests it could potentially interact with these receptors.

There is currently no available research that investigates the effect of Adenosine, N-cyclopropyl-2',3'-dideoxy- on the cAMP signaling pathway. It is unknown whether this compound acts as an agonist or antagonist at any of the adenosine receptor subtypes or if it has any off-target effects on adenylyl cyclase or phosphodiesterases, the enzymes responsible for cAMP synthesis and degradation, respectively. Elucidating its role, if any, in modulating cAMP levels would be a critical step in defining its pharmacological profile.

Effects on Cellular Proliferation, Differentiation, and Viability in In Vitro Models

Dideoxynucleoside analogues have been widely studied for their effects on cell viability and proliferation, particularly in the context of antiviral and anticancer research. For instance, compounds like 2-chloro-2'-deoxyadenosine have demonstrated potent cytotoxic effects in various cancer cell lines by inhibiting DNA synthesis and inducing cell cycle arrest. scispace.com The parent compound, 2',3'-dideoxyadenosine, has also shown selective toxicity in certain cell types.

The specific effects of Adenosine, N-cyclopropyl-2',3'-dideoxy- on cellular proliferation, differentiation, and viability have not been reported in the scientific literature. In vitro studies using various cell models would be necessary to determine its cytostatic or cytotoxic potential, establish effective concentrations, and identify the underlying mechanisms, such as induction of apoptosis or cell cycle arrest. Such data are fundamental to assessing its potential as a therapeutic agent or a tool for biological research.

Preclinical Pharmacological Investigations of Adenosine, N Cyclopropyl 2 ,3 Dideoxy

In Vitro Studies in Defined Cellular Systems

Cell-Based Assays for Functional Receptor Activity (e.g., HEK293 cells, T-lymphocytes)

Detailed studies characterizing the functional receptor activity of Adenosine (B11128), N-cyclopropyl-2',3'-dideoxy- in cell-based assays utilizing human embryonic kidney (HEK293) cells or T-lymphocytes have not been prominently reported in the reviewed literature. While research on other dideoxyadenosine analogs has indicated cytotoxic effects on T-lymphoblastoid cell lines, this has been linked to the inhibition of terminal deoxynucleotidyl transferase (TdT) rather than specific cell-surface receptor interactions. nih.gov For instance, 2',3'-dideoxyadenosine (B1670502) has demonstrated selective toxicity in TdT-positive cells. nih.gov However, specific data on the N-cyclopropyl derivative's activity at adenosine receptors (A1, A2A, A2B, A3) in commonly used recombinant cell lines like HEK293 is not available.

Animal Model Research for Proof-of-Concept Studies

Comprehensive in vivo studies using animal models to establish proof-of-concept for Adenosine, N-cyclopropyl-2',3'-dideoxy- in the specified therapeutic areas are not described in the available scientific literature.

Efficacy Studies in Established Disease Models Relevant to Nucleoside Analogs (e.g., Neuroinflammation, Antihypertensive Response)

There is a lack of published efficacy studies for Adenosine, N-cyclopropyl-2',3'-dideoxy- in established animal models of neuroinflammation or hypertension. While neuroinflammation is a known component of various central nervous system disorders and is studied in multiple rodent models, the therapeutic potential of this specific compound in such models has not been reported. Similarly, no data is available regarding its effects on blood pressure in preclinical models of hypertension.

Identification and Characterization of Pharmacodynamic Biomarkers in Animal Systems

The identification and characterization of specific pharmacodynamic biomarkers to assess the in vivo activity of Adenosine, N-cyclopropyl-2',3'-dideoxy- in animal systems have not been detailed in the literature. Such studies are crucial for understanding the molecular mechanisms engaged by a compound in a living organism and for correlating target engagement with physiological response, but this information is not available for this particular nucleoside analog.

In Vivo Receptor Occupancy and Functional Readouts in Preclinical Species

Information regarding in vivo receptor occupancy studies for Adenosine, N-cyclopropyl-2',3'-dideoxy- is not available. Receptor occupancy is a critical measure in drug development to quantify the engagement of a drug with its intended target in vivo. nih.gov Without such studies, the relationship between administered doses of Adenosine, N-cyclopropyl-2',3'-dideoxy- and its engagement with specific adenosine receptors in preclinical species remains uncharacterized.

Computational Chemistry and Molecular Modeling of Adenosine, N Cyclopropyl 2 ,3 Dideoxy

Ligand-Protein Interaction Analysis, Binding Modes, and Energetic Contributions

Consistent with the absence of molecular docking studies, there is no specific information detailing the ligand-protein interactions, binding modes, or energetic contributions of Adenosine (B11128), N-cyclopropyl-2',3'-dideoxy-. For related N6-cyclopropyladenosine derivatives targeting adenosine receptors, it is generally understood that the N6-substituent explores a specific hydrophobic pocket within the receptor binding site. The nature and size of this substituent are critical for receptor affinity and selectivity. For dideoxynucleosides targeting reverse transcriptase, the interactions are primarily dictated by the triphosphate form of the nucleoside analogue mimicking the natural substrate. The absence of the 3'-hydroxyl group leads to chain termination upon incorporation into the growing DNA strand. However, the specific energetic contributions of the N-cyclopropyl group in this context have not been documented.

Application in De Novo Design and Virtual Screening for Novel Adenosine Analogues

There is no evidence in the reviewed literature of Adenosine, N-cyclopropyl-2',3'-dideoxy- being used as a template or lead compound in de novo design or virtual screening campaigns for the discovery of novel adenosine analogues. While virtual screening is a common technique used to identify new ligands for targets like adenosine receptors and viral enzymes, and de novo design aims to create novel molecular structures, the specific application of this compound in such computational drug discovery efforts has not been reported.

Future Directions in Research on N Cyclopropyl 2 ,3 Dideoxyadenosine

Further Elucidation of Undetermined Molecular and Cellular Mechanisms

While the general mechanism of 2',3'-dideoxynucleosides involves the termination of DNA chain elongation, the specific molecular and cellular effects of N-cyclopropyl-2',3'-dideoxyadenosine are not fully characterized. taylorandfrancis.comwikipedia.org Future research will need to focus on several key areas to unravel its precise mechanisms of action.

A primary area of investigation will be the detailed study of its interaction with various cellular and viral polymerases. Although dideoxynucleosides are known to inhibit these enzymes, the N-cyclopropyl group may confer unique properties regarding binding affinity, substrate specificity, and the rate of incorporation. nih.gov Understanding these nuances is critical to explaining its biological activity and potential selectivity.

Furthermore, the downstream cellular consequences of exposure to N-cyclopropyl-2',3'-dideoxyadenosine remain largely undetermined. For instance, the toxicity of deoxyadenosine (B7792050) analogs in lymphocytes has been linked to the accumulation of DNA strand breaks, leading to NAD+ depletion and subsequent energy crisis. nih.gov It is crucial to investigate whether N-cyclopropyl-2',3'-dideoxyadenosine induces similar pathways and to identify the specific cellular proteins that recognize the incorporated nucleoside analog and trigger downstream signaling cascades, such as cell cycle arrest or apoptosis. Research into its potential immunomodulatory properties, possibly through interactions with adenosine (B11128) receptors like A2AR, could also reveal novel mechanisms of action distinct from its direct antiviral effects. embopress.org

Development of Advanced and Sustainable Synthetic Strategies

The advancement of novel therapeutic applications for N-cyclopropyl-2',3'-dideoxyadenosine is intrinsically linked to the development of efficient and sustainable methods for its synthesis. Current synthetic routes for nucleoside analogs can be complex and may involve hazardous reagents. nih.gov Future research in this domain will likely concentrate on creating more streamlined and environmentally friendly synthetic protocols.

Key goals for future synthetic strategies include:

Improving Stereoselectivity: Developing methods that yield the desired stereoisomer with high precision is crucial for biological activity and reducing the need for difficult purification steps.

Green Chemistry Approaches: The substitution of hazardous reagents, such as tributyltin hydride (Bu3SnH), with more environmentally benign alternatives like tris(trimethylsilyl)silane (B43935) is a key objective. nih.gov The use of enzymatic transformations, for example, employing adenosine deaminase for specific conversions, represents a promising avenue for sustainable synthesis. nih.gov

Process Optimization: Research into optimizing reaction conditions, including the use of more efficient and recyclable catalysts, will be essential for making the synthesis of N-cyclopropyl-2',3'-dideoxyadenosine more cost-effective and scalable for potential pharmaceutical production.

Table 1: Comparison of Reagents in Dideoxynucleoside Synthesis

StepTraditional ReagentSustainable AlternativeReference
Radical DeoxygenationTributyltin hydride (Bu3SnH)Tris(trimethylsilyl)silane nih.gov
Deprotection of Silyl EtherTBAFCamphorsulfonic acid nih.gov
AminationChemical SynthesisAdenosine deaminase (enzymatic) nih.gov

Exploration of Novel Therapeutic Applications based on Comprehensive Mechanistic Understanding

A deeper understanding of the molecular and cellular mechanisms of N-cyclopropyl-2',3'-dideoxyadenosine will pave the way for the exploration of new therapeutic applications. While dideoxynucleosides are well-known for their antiviral properties, particularly against HIV, the unique structural modifications of this compound may allow for a broader therapeutic window. nih.govnih.gov

Future research should explore its potential in the following areas:

Antiparasitic Agents: Analogs of N-cyclopropyladenosine have demonstrated activity against parasites such as Trypanosoma brucei. nih.govfiu.edu Further investigation into the efficacy of N-cyclopropyl-2',3'-dideoxyadenosine against a range of parasitic organisms is warranted.

Oncology: The ability of dideoxynucleosides to block DNA synthesis makes them candidates for cancer therapeutic studies. huarenscience.com Specifically, 2',3'-dideoxyadenosine (B1670502) has shown selective toxicity for cells positive for terminal deoxynucleotidyl transferase (TdT), a DNA polymerase found in certain types of leukemia. nih.gov The potential of N-cyclopropyl-2',3'-dideoxyadenosine as a targeted agent in TdT-positive malignancies is a promising area for future investigation.

Immunomodulation: Given that adenosine and its analogs can interact with adenosine receptors to regulate physiological processes, exploring the immunomodulatory effects of N-cyclopropyl-2',3'-dideoxyadenosine could lead to applications in inflammatory and autoimmune diseases. embopress.orgnih.gov

Integration of High-Throughput Omics Data for a Systems-Level Understanding of Biological Effects

To gain a comprehensive, systems-level understanding of the biological effects of N-cyclopropyl-2',3'-dideoxyadenosine, the integration of high-throughput "omics" data is essential. This approach moves beyond single-target investigations to provide a holistic view of the compound's impact on cellular networks.

Future research should leverage the following omics technologies:

Genomics and Transcriptomics: DNA and RNA sequencing can identify changes in gene expression profiles in response to treatment with N-cyclopropyl-2',3'-dideoxyadenosine. This can reveal the cellular pathways that are perturbed by the compound and may uncover novel mechanisms of action or off-target effects.

Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in the cellular proteome following exposure to the compound. This can provide insights into the downstream effects on protein expression and post-translational modifications, helping to build a more complete picture of its cellular impact.

Metabolomics: Analyzing the cellular metabolome can reveal alterations in metabolic pathways caused by N-cyclopropyl-2',3'-dideoxyadenosine. This is particularly relevant given the known effects of similar compounds on nucleotide metabolism and cellular energy levels. nih.gov

High-throughput screening (HTS) platforms, which allow for the rapid testing of large numbers of compounds, can be integrated with these omics approaches to accelerate the discovery of new therapeutic applications and to better understand the structure-activity relationships of N-cyclopropyl-2',3'-dideoxyadenosine and its analogs. nih.govyoutube.com

Q & A

Basic: What structural modifications distinguish N-cyclopropyl-2',3'-dideoxyadenosine from adenosine, and how do they impact receptor interactions?

Answer:
N-cyclopropyl-2',3'-dideoxyadenosine is derived from adenosine by (i) removal of the 2'- and 3'-hydroxyl groups (dideoxy modification) and (ii) substitution of the N⁶-position with a cyclopropyl group. These modifications eliminate hydrogen-bonding interactions critical for agonist activity at adenosine receptors. The dideoxy structure prevents ribose ring puckering required for receptor activation, converting the compound into an antagonist. For example, 2',3'-dideoxy-N⁶-cyclohexyladenosine (ddCHA) lacks agonist activity at A₁ receptors but antagonizes R-PIA-mediated adenylate cyclase inhibition with a Ki of 13 µM . The cyclopropyl substitution enhances lipophilicity, potentially improving membrane permeability.

Basic: How is 2',3'-dideoxyadenosine-5'-triphosphate (ddATP) applied in DNA sequencing methodologies?

Answer:
ddATP is a chain-terminating nucleotide used in Sanger dideoxy sequencing. DNA polymerases incorporate ddATP into growing strands via its 5'-triphosphate group, but the absence of 3'-OH prevents further elongation. Researchers use four reaction mixtures (each containing one dideoxy nucleotide, e.g., ddATP) to generate DNA fragments of varying lengths, which are resolved via electrophoresis. This method enables precise determination of nucleotide sequences. Notably, ddATP’s 2',3'-dideoxy structure ensures irreversible termination, critical for high-fidelity sequencing .

Advanced: What experimental strategies are employed to characterize the antagonistic activity of N-cyclopropyl-2',3'-dideoxyadenosine at A₁ receptors?

Answer:
Two primary methodologies are used:

  • Adenylate Cyclase Assays : Measure inhibition of agonist (e.g., R-PIA)-induced cyclase activity in fat cell membranes. Antagonists like ddCHA reverse R-PIA’s inhibitory effect, quantified via IC₅₀ or Ki values (e.g., Ki = 13 µM for ddCHA) .
  • Radioligand Binding Studies : Competitive binding assays using selective antagonists (e.g., [³H]DPCPX) on rat brain membranes. GTP insensitivity in binding curves (e.g., Ki = 4.8 µM for ddCHA) confirms non-G protein-coupled antagonist behavior .

Advanced: How can researchers resolve contradictions in binding affinity data for adenosine receptor antagonists?

Answer:
Discrepancies in Ki values may arise from assay conditions or stereochemical factors. Key approaches include:

  • GTP Sensitivity Testing : Agonist binding is GTP-sensitive due to G protein coupling, whereas antagonists (e.g., ddCHA) show GTP-independent curves, confirming their classification .
  • Stereoselectivity Analysis : A₁ receptors distinguish α/β-anomers of adenosine. However, ddCHA’s α-anomer exhibits comparable affinity (Ki = 13.9 µM) to the β-form, indicating that 2',3'-OH groups are critical for stereoselectivity. This highlights the role of ribose conformation in receptor discrimination .

Advanced: What metabolic and cytotoxicity challenges arise with 2',3'-dideoxyadenosine derivatives in antiviral research?

Answer:

  • Metabolic Activation : Derivatives like ddATP require phosphorylation by cellular kinases (e.g., deoxycytidine kinase) to inhibit viral polymerases. Mutant cell lines deficient in these kinases (e.g., CAR-I cells) are used to study metabolic pathways .
  • Cytotoxicity : Purine dideoxynucleosides may decompose, releasing toxic bases (e.g., adenine). Cytotoxicity screening in hepatocyte cultures (e.g., duck HBV models) and enzymatic stability tests (e.g., adenosine deaminase resistance) are critical for optimizing therapeutic indices .

Advanced: How do structural modifications influence the enzymatic stability of 2',3'-dideoxyadenosine derivatives?

Answer:

  • Hydrogenolysis Pathways : During synthesis, 2',3'-dideoxy derivatives can form olefins via palladium-catalyzed elimination of acetate groups. Stability is improved by avoiding 2'-O-acetyl groups, as seen in 3'-deoxyadenosine synthesis .
  • Enzymatic Degradation : Derivatives lacking 2',3'-OH are resistant to phosphorylases but may undergo base excision. Modifications like 7-deaza substitution (e.g., 7-deaza-2',3'-dideoxyadenosine) enhance stability by blocking adenosine deaminase activity .

Basic: What synthetic routes are used to prepare 2',3'-dideoxyadenosine derivatives?

Answer:

  • Hydrogenolysis : Reduction of 2',3'-di-O-acetyl intermediates with H₂/Pd yields dideoxy products. For example, trans-bromo acetate hydrogenolysis produces 2',3'-didehydro-2',3'-dideoxy intermediates, which are further reduced .
  • Nucleophilic Substitution : Allyl-tin reagents (e.g., allyl-SnBu₃) displace leaving groups in protected adenosine derivatives, followed by oxidative cleavage (e.g., OsO₄/NaIO₄) to remove double bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.